2-{[3-(4-CHLOROPHENYL)-8-ETHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-PHENYLACETAMIDE
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Overview
Description
2-{[3-(4-CHLOROPHENYL)-8-ETHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-PHENYLACETAMIDE is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-CHLOROPHENYL)-8-ETHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-PHENYLACETAMIDE typically involves a multi-step process. One common method includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor, such as a 2-bromo-1,3-dicarbonyl compound, with an alkyne under visible light irradiation in the presence of a photocatalyst like fac-Ir(ppy)3.
Introduction of the thioether linkage: The spirocyclic intermediate is then reacted with a thiol derivative to introduce the thioether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can handle larger volumes of reactants.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-CHLOROPHENYL)-8-ETHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-PHENYLACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[3-(4-CHLOROPHENYL)-8-ETHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-PHENYLACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and cancer.
Organic Synthesis: The compound’s unique spirocyclic structure makes it a valuable building block for the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of spirocyclic compounds with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-{[3-(4-CHLOROPHENYL)-8-ETHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-PHENYLACETAMIDE involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide
- 2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-fluorophenyl)acetamide
Uniqueness
What sets 2-{[3-(4-CHLOROPHENYL)-8-ETHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-PHENYLACETAMIDE apart from similar compounds is its specific spirocyclic structure and the presence of the thioether linkage. These features contribute to its unique chemical reactivity and potential biological activity, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4OS/c1-2-28-14-12-23(13-15-28)26-21(17-8-10-18(24)11-9-17)22(27-23)30-16-20(29)25-19-6-4-3-5-7-19/h3-11H,2,12-16H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTDSLVSSVVRHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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